(3-Fluoro-2,6-dimethoxyphenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11FO3 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
(3-fluoro-2,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3 |
InChI Key |
LAEWYGFABMKEMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoro 2,6 Dimethoxyphenyl Methanol
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For (3-Fluoro-2,6-dimethoxyphenyl)methanol (1 ), the primary disconnection strategies revolve around the functional groups attached to the aromatic core.
A primary and logical disconnection is the C-C bond between the aromatic ring and the hydroxymethyl group. This is classified as a Functional Group Interconversion (FGI), leading to two key precursors: 3-fluoro-2,6-dimethoxybenzaldehyde (B8724090) (2 ) or a derivative of 3-fluoro-2,6-dimethoxybenzoic acid (3 ), such as its corresponding ester. deanfrancispress.comlibretexts.org This approach is advantageous as the final step involves a well-established reduction reaction.
Further disconnections focus on the construction of the substituted aromatic ring itself. One can envision disconnecting the C-F bond, suggesting a late-stage fluorination of a dimethoxyphenyl precursor. Alternatively, disconnecting the C-O bonds of the methoxy (B1213986) groups could be considered, though this is generally less common than their introduction onto a pre-existing ring. A more powerful approach involves disconnecting C-H bonds, implying a C-H functionalization strategy, or disconnecting a C-C bond formed via a lithiation/carboxylation sequence.
Based on these considerations, a plausible retrosynthetic pathway starts from a simpler, symmetrically substituted precursor like 1,3-dimethoxybenzene (B93181) (4 ). The challenge then lies in the sequential and regioselective introduction of the fluorine atom and the carbon-based functional group (aldehyde or carboxylate) at the correct positions.
Multistep Synthetic Routes from Readily Available Precursors
Constructing the this compound molecule requires a carefully planned sequence of reactions to ensure the correct placement of substituents on the aromatic ring. fiveable.me The order of these reactions is critical due to the directing effects of the substituents. libretexts.org
Regioselective Functionalization of Aromatic Rings
The synthesis of polysubstituted benzenes relies heavily on controlling the regioselectivity of electrophilic aromatic substitution and other functionalization reactions. rsc.org The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the fluoro group (-F) is a deactivating, yet also ortho-, para-directing group.
One potential route could begin with 1,3-dimethoxybenzene (4 ). The two methoxy groups strongly activate the ring, particularly at the C2, C4, and C6 positions. A direct electrophilic fluorination of 1,3-dimethoxybenzene would likely yield a mixture of products, with substitution favored at the highly activated C2 and C4 positions. Achieving selective fluorination at the desired position requires a more nuanced strategy, often involving blocking groups or directed metalation techniques.
A plausible sequence could involve:
Formylation/Carboxylation: Introduction of a carbonyl group onto the 1,3-dimethoxybenzene ring.
Fluorination: Subsequent regioselective fluorination, where the existing substituents guide the fluorine atom to the desired position.
Reduction: Final reduction of the carbonyl group to the hydroxymethyl group.
The specific order and methodology are crucial to navigate the complex interplay of electronic and steric effects.
Directed Ortho Metalation (DoM) Strategies and Fluorine-Directed Methodologies
Directed ortho Metalation (DoM) is a powerful tool for regioselective functionalization. wikipedia.org It utilizes a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating an aryllithium intermediate that can then react with an electrophile. organic-chemistry.org
The methoxy group is a well-established DMG. wikipedia.org In the case of 1,3-dimethoxybenzene (4 ), the two methoxy groups cooperatively direct lithiation to the C2 position, which lies between them. baranlab.org This provides a highly reliable method for introducing a functional group at this specific location.
A synthetic route leveraging DoM could proceed as follows:
Lithiation: Treatment of 1,3-dimethoxybenzene (4 ) with n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), to generate 2,6-dimethoxyphenyllithium (5 ). wpmucdn.com
Electrophilic Quench: Reaction of the aryllithium intermediate with an appropriate electrophile. For instance, quenching with N,N-dimethylformamide (DMF) would yield 2,6-dimethoxybenzaldehyde, while quenching with carbon dioxide (CO₂) would produce 2,6-dimethoxybenzoic acid.
Fluorination: The resulting aldehyde or acid would then need to be selectively fluorinated at the position meta to the carbonyl group and ortho to a methoxy group. Electrophilic fluorinating agents like Selectfluor® could be employed.
Reduction: The final step would be the reduction of the carbonyl group.
Fluorine itself can also act as a DMG, although it is considered moderate compared to a methoxy group. organic-chemistry.orgnih.gov In a molecule already containing fluorine, the fluorine atom can direct lithiation to its ortho-position, providing another strategic avenue for functionalization.
| Route | Starting Material | Key Strategy | Intermediate(s) | Final Step |
| A | 1,3-Dimethoxybenzene | Directed ortho Metalation | 2,6-Dimethoxyphenyllithium, 3-Fluoro-2,6-dimethoxybenzaldehyde | Reduction |
| B | 2-Fluoroanisole | Sequential DoM / Functionalization | Lithiated fluoroanisole derivatives | Reduction |
Reduction of Corresponding Aromatic Carboxylates or Aldehydes
The final step in many synthetic pathways to this compound is the reduction of the corresponding aldehyde (2 ) or a carboxylic acid derivative (3 ). This is a common and high-yielding transformation in organic synthesis. ncert.nic.in
Aldehyde Reduction: The reduction of an aldehyde to a primary alcohol is typically achieved with high selectivity using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation due to its ease of handling and compatibility with various functional groups. The reaction is usually performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. ncert.nic.in
Carboxylate Reduction: Carboxylic acids and their esters are less reactive than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this conversion, readily reducing esters or the carboxylic acid itself to the primary alcohol. harvard.edu These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Due to the high reactivity of LiAlH₄, the reaction must be performed under inert conditions and carefully quenched. Milder, more selective reagents like borane (B79455) (BH₃) or its complexes can also be used.
| Precursor | Reducing Agent | Typical Solvent | Product | Approx. Yield (%) |
| 3-Fluoro-2,6-dimethoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | This compound | >95 |
| Methyl 3-fluoro-2,6-dimethoxybenzoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound | >90 |
| 3-Fluoro-2,6-dimethoxybenzoic acid | Borane (BH₃·THF) | Tetrahydrofuran (THF) | This compound | ~90 |
Novel Catalyst Systems and Reaction Conditions for Enhanced Synthesis
Recent advances in catalysis offer new possibilities for more efficient and selective syntheses of complex aromatic compounds. For the synthesis of this compound, catalytic methods could be applied to key steps such as C-H functionalization, fluorination, and reduction.
Catalytic Fluorination: While electrophilic fluorination often relies on stoichiometric reagents like Selectfluor®, catalytic methods are emerging. Iodine(I)/Iodine(III) catalysis, for example, can enable regioselective fluorination of certain unsaturated systems in the presence of an inexpensive fluoride (B91410) source. nih.govresearchgate.net Transition-metal-catalyzed C-H fluorination, often using palladium catalysts, provides a direct method for introducing fluorine, although controlling regioselectivity in a polysubstituted system remains a significant challenge.
Catalytic Reduction: While classic hydride reagents are effective, catalytic hydrogenation offers a greener alternative for the reduction of aldehydes and ketones. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere can efficiently reduce the carbonyl group. harvard.edu For esters, selective reduction to aldehydes or alcohols can be achieved using specialized catalytic systems, such as palladium-catalyzed hydrosilylation, which offers an alternative to powerful metal hydrides. organic-chemistry.org
The use of pulsed light has also been shown to control regioselectivity and improve yields in photochemical reactions, such as the trifluoromethylation of 1,3-dimethoxybenzene, suggesting that novel reaction conditions could be applied to related fluorination reactions. chemrxiv.orgchemrxiv.org
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Routes involving catalytic cycles or cycloadditions are often superior to those using stoichiometric reagents that generate significant waste.
Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives like water, ethanol, or supercritical CO₂. acs.org For example, in the reduction step, choosing catalytic hydrogenation over LiAlH₄ avoids the use of a highly reactive and hazardous reagent and simplifies the workup procedure.
Catalysis: The use of catalysts is a cornerstone of green chemistry. pharmaceutical-technology.com Catalytic reagents are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. Developing catalytic versions of the lithiation or fluorination steps would represent a significant green advancement.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The development of new catalysts can lower the activation energy of reactions, allowing for milder conditions. pfizer.com Continuous flow synthesis is another technique that can improve energy efficiency and process control. ispe.org
Optimization of Reaction Parameters and Process Scalability Considerations
One common and effective method for the synthesis of substituted benzyl (B1604629) alcohols is the reduction of the corresponding benzaldehyde (B42025). In the case of this compound, this would involve the reduction of 3-Fluoro-2,6-dimethoxybenzaldehyde.
Another viable pathway involves the use of organometallic intermediates, such as Grignard or organolithium reagents. These highly reactive species are powerful tools in organic synthesis for the formation of carbon-carbon bonds. nih.gov
The optimization of a synthetic process involves systematically varying reaction parameters to achieve the desired outcome, typically maximizing yield and purity while minimizing reaction time and cost. For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, reagent stoichiometry, and catalyst.
For a reduction reaction of a benzaldehyde precursor, the choice of reducing agent is critical. The relative reactivity and selectivity of various reducing agents can significantly impact the outcome of the reaction.
The use of organometallic reagents, while powerful, introduces its own set of optimization challenges. The formation and reactivity of these intermediates are highly sensitive to reaction conditions. The choice of solvent is crucial, as it can influence the solubility of reagents and the stability of the organometallic species. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly employed for Grignard and organolithium reactions. researchgate.net
Temperature control is another critical factor, particularly for exothermic reactions involving highly reactive intermediates. researchgate.net Maintaining a low temperature can help to minimize side reactions and improve the selectivity of the desired transformation.
The following interactive table summarizes hypothetical optimization parameters for a Grignard-based synthesis of this compound from a suitable aryl halide precursor.
| Parameter | Condition A | Condition B | Condition C | Observed Outcome (Hypothetical) |
|---|---|---|---|---|
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Toluene | THF may offer better solubility for intermediates. |
| Temperature | 0 °C | -78 °C | Room Temperature | Lower temperatures can reduce side-product formation. |
| Grignard Reagent Stoichiometry | 1.1 eq | 1.5 eq | 2.0 eq | Excess reagent may be needed to drive the reaction to completion. |
| Reaction Time | 1 hour | 4 hours | 12 hours | Longer reaction times may not necessarily improve yield. |
Scaling up a chemical synthesis from the laboratory to an industrial setting presents a unique set of challenges. Reactions that are well-behaved on a small scale can become problematic when performed in larger reactors. For the synthesis of this compound, particularly if utilizing organometallic intermediates, several scalability factors must be carefully considered.
One of the primary challenges in scaling up reactions involving organolithium or Grignard reagents is the management of their high reactivity and, in some cases, pyrophoric nature. nih.govacs.org Safe handling and quenching procedures are paramount in a large-scale setting. Continuous flow reactors are emerging as a safer and more efficient alternative to traditional batch processing for handling such hazardous reagents. researchgate.netchemistryviews.org
Heat transfer is another critical consideration. Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature excursions in a large reactor if the cooling capacity is insufficient. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. researchgate.net
Mixing efficiency also becomes more critical on a larger scale. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts, ultimately reducing the yield and purity of the desired product. researchgate.net
The following interactive table outlines some key scalability considerations and potential mitigation strategies for the synthesis of this compound.
| Scalability Challenge | Potential Issue | Mitigation Strategy |
|---|---|---|
| Handling of Pyrophoric Reagents | Risk of fire or explosion. | Use of closed systems, inert atmosphere, and specialized handling equipment. Consider continuous flow chemistry. chemistryviews.org |
| Exothermic Reaction Control | Thermal runaway and side reactions. | Efficient reactor cooling systems, controlled addition of reagents, and careful monitoring of reaction temperature. |
| Mixing Efficiency | Formation of byproducts and reduced yield. | Use of appropriately designed reactors with efficient stirring mechanisms. |
| Product Isolation and Purification | Difficulty in separating the product from impurities on a large scale. | Development of robust crystallization or distillation procedures. |
Chemical Reactivity and Derivatization Pathways of 3 Fluoro 2,6 Dimethoxyphenyl Methanol
Reactivity of the Benzylic Hydroxyl Group
The primary site of reactivity for (3-Fluoro-2,6-dimethoxyphenyl)methanol is the benzylic hydroxyl (-CH₂OH) group. This group can undergo a variety of transformations, including etherification, esterification, oxidation, nucleophilic substitution, and reductive deoxygenation. The benzylic position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations or radicals, through resonance.
Etherification and Esterification Reactions
The hydroxyl group can be readily converted into ethers and esters, which are common strategies for introducing new functional groups or for protecting the alcohol.
Etherification: The formation of a benzylic ether from this compound can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.
Esterification: Ester derivatives are accessible through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic approach. Alternatively, for milder conditions and often higher yields, the alcohol can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine. The Mitsunobu reaction offers another route, allowing for the conversion of the alcohol to an ester using a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This reaction is known for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the carbon center. nih.govorganic-chemistry.org
| Reaction Type | Reagents | Product Type |
| Williamson Ether Synthesis | 1. NaH2. R-X (e.g., CH₃I) | (3-Fluoro-2,6-dimethoxyphenyl)methyl ether |
| Fischer Esterification | R-COOH, H⁺ catalyst | (3-Fluoro-2,6-dimethoxyphenyl)methyl ester |
| Acylation | R-COCl, Pyridine | (3-Fluoro-2,6-dimethoxyphenyl)methyl ester |
| Mitsunobu Reaction | R-COOH, PPh₃, DEAD | (3-Fluoro-2,6-dimethoxyphenyl)methyl ester |
Oxidation to Aldehydes and Carboxylic Acids
The benzylic alcohol can be oxidized to form either the corresponding aldehyde (3-Fluoro-2,6-dimethoxybenzaldehyde) or carboxylic acid (3-Fluoro-2,6-dimethoxybenzoic acid), depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Selective oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for the Swern oxidation are highly effective for this transformation. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is known for its high yields and tolerance of a wide range of functional groups. wikipedia.orgbyjus.com Similarly, DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgorganic-chemistry.org Catalytic oxidation using bimetallic catalysts like Au/Pd has also been shown to be effective for the selective oxidation of substituted benzyl (B1604629) alcohols. unimi.it
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or hydrogen peroxide in the presence of a suitable catalyst.
| Desired Product | Common Oxidizing Agents |
| 3-Fluoro-2,6-dimethoxybenzaldehyde (B8724090) | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation (DMSO, (COCl)₂) |
| 3-Fluoro-2,6-dimethoxybenzoic acid | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄), Hydrogen Peroxide (H₂O₂) with catalyst |
Nucleophilic Substitution Reactions and Halogenation
The hydroxyl group is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. unimi.it Protonation under acidic conditions converts the -OH group into a good leaving group (-OH₂⁺), enabling substitution by nucleophiles. researchgate.net Benzylic alcohols are particularly susceptible to Sₙ1-type reactions due to the formation of a resonance-stabilized benzylic carbocation. wikipedia.org
Halogenation: The conversion of the benzylic alcohol to a benzylic halide is a key transformation that provides a versatile intermediate for further reactions. Reaction with hydrogen halides (HCl, HBr, HI) can achieve this conversion, with reactivity following the order HI > HBr > HCl. researchgate.net For a more controlled transformation, reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are commonly employed. For instance, the structurally similar 2,6-dimethoxybenzyl alcohol can be converted to 2,6-dimethoxybenzyl bromide using PBr₃ in diethyl ether. mdpi.com
Reductive Deoxygenation Strategies
Reductive deoxygenation involves the removal of the hydroxyl group and its replacement with a hydrogen atom, converting this compound to 1-fluoro-2,6-dimethoxytoluene. This transformation is challenging due to the strength of the C-O bond. jk-sci.com
One effective method is catalytic transfer hydrogenolysis. This can be achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like formic acid. acs.org This method is advantageous as it avoids the use of hazardous reagents. Other strategies for the deoxygenation of benzylic alcohols include the use of hydroiodic acid or zinc iodide with sodium cyanoborohydride. beilstein-journals.orgwikipedia.org More recent developments include a phosphine (B1218219) oxide-catalyzed reductive deoxygenation using phenylsilane (B129415) (PhSiH₃) under mild, aerobic conditions. wikipedia.orgjk-sci.com
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating methoxy (B1213986) groups. The fluorine atom, while electronegative and inductively withdrawing, also possesses lone pairs that can be donated via resonance.
Directed Aromatic Functionalization via Existing Substituents
The regiochemical outcome of electrophilic aromatic substitution on the ring is dictated by the directing effects of the existing substituents.
Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via the resonance effect. researchgate.netorganic-chemistry.org
Fluoro Group (-F): Halogens are generally deactivating due to their inductive electron withdrawal. However, they are also ortho, para-directing because their lone pairs can stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. nih.gov Among halogens, fluorine's directing effect is particularly noteworthy; its +M (mesomeric or resonance) effect can significantly counteract its -I (inductive) effect, making the para position especially reactive. nih.gov In some cases, fluorobenzene's reactivity at the para position is comparable to that of benzene (B151609) itself. nih.gov
Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating and considered an ortho, para-director.
In the case of this compound, the two methoxy groups are located at positions 2 and 6, and the fluorine is at position 3. The combined directing effects strongly influence the position of incoming electrophiles. The most activated positions on the ring are C4 and C5.
Position C4: This position is para to the methoxy group at C2 and ortho to the fluorine at C3.
Position C5: This position is meta to the fluorine at C3 but ortho to the methoxy group at C6.
The powerful activating and directing effect of the methoxy groups is expected to dominate. Research on the nitration of the closely related 2-fluoro-1,4-dimethoxybenzene showed that substitution occurs exclusively at the position para to the fluorine atom and ortho to a methoxy group. mdpi.com This suggests that for this compound, electrophilic substitution would likely favor the C4 position, which is para to one methoxy group and ortho to the fluorine.
Furthermore, fluorine has been identified as a potent ortho-directing group in directed ortho-metallation (DoM) reactions. researchgate.net This involves deprotonation of an aromatic C-H bond adjacent to a directing group using a strong base (like an organolithium reagent), followed by quenching with an electrophile. This provides a powerful, alternative strategy for regioselective functionalization at the C4 position.
| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) |
| Nitration | NO₂⁺ | 4-Nitro-(3-fluoro-2,6-dimethoxyphenyl)methanol |
| Halogenation | Br⁺, Cl⁺ | 4-Bromo-(3-fluoro-2,6-dimethoxyphenyl)methanol |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-(3-fluoro-2,6-dimethoxyphenyl)methanol |
| Sulfonation | SO₃ | 4-Sulfonic acid derivative of this compound |
Nucleophilic aromatic substitution (SₙAr) on this ring is generally unlikely. SₙAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). The aromatic ring of this compound is electron-rich due to the methoxy groups, which disfavors nucleophilic attack. mdpi.com
Introduction of Additional Functionalities on the Aromatic Core
The aromatic core of this compound is amenable to the introduction of a variety of functional groups through several established synthetic methodologies. The existing substituents—a fluorine atom and two methoxy groups—will direct the regioselectivity of these transformations. The methoxy groups are ortho, para-directing and activating, while the fluorine atom is also ortho, para-directing but deactivating. The interplay of these electronic effects, along with steric hindrance from the flanking methoxy groups, will govern the position of incoming electrophiles.
Electrophilic Aromatic Substitution:
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation could potentially be employed to introduce new substituents onto the aromatic ring. The most likely position for substitution would be the carbon atom para to the fluorine and ortho to a methoxy group, due to the directing effects of the substituents. However, the steric bulk of the two methoxy groups might hinder the approach of larger electrophiles.
| Reaction Type | Potential Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (3-Fluoro-2,6-dimethoxy-5-nitrophenyl)methanol |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | (5-Bromo-3-fluoro-2,6-dimethoxyphenyl)methanol or (5-Chloro-3-fluoro-2,6-dimethoxyphenyl)methanol |
| Sulfonation | Fuming H₂SO₄ | 4-Fluoro-3,5-dimethoxy-2-(hydroxymethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Fluoro-3,5-dimethoxy-2-(hydroxymethyl)phenyl)ethan-1-one (with acetyl chloride) |
Metalation-Functionalization:
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The hydroxymethyl group, after protection, or the methoxy groups could potentially direct lithiation to an adjacent ortho position. Subsequent quenching with an electrophile would introduce a new substituent. For instance, protection of the alcohol followed by treatment with a strong base like n-butyllithium could lead to deprotonation at the C4 or C5 position, which could then be functionalized.
| Directing Group | Potential Site of Metalation | Example Electrophile | Resulting Functionality |
| Protected -CH₂OH | C3 | CO₂ | Carboxylic acid |
| Methoxy Group | C3 or C5 | I₂ | Iodine |
| Methoxy Group | C3 or C5 | (CH₃)₃SiCl | Trimethylsilyl group |
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives
Derivatives of this compound are potential substrates for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the aromatic ring would first need to be functionalized with a suitable group, such as a halide (Br, I) or a triflate, or converted into a boronic acid or ester.
Suzuki-Miyaura Coupling:
If converted to a boronic acid or its ester derivative, (3-fluoro-2,6-dimethoxyphenyl)boronic acid could be coupled with a variety of aryl or vinyl halides or triflates to form biaryl structures or stilbene (B7821643) analogs. Conversely, if a halogen were introduced onto the aromatic ring, the resulting aryl halide could be coupled with various boronic acids.
Sonogashira Coupling:
An iodo or bromo derivative of this compound could undergo Sonogashira coupling with terminal alkynes to introduce alkynyl functionalities. This reaction is a powerful method for constructing carbon-carbon triple bonds.
Buchwald-Hartwig Amination:
The corresponding aryl halide or triflate derivative could be subjected to Buchwald-Hartwig amination to form carbon-nitrogen bonds. This would allow for the introduction of a wide range of primary and secondary amines, leading to the synthesis of aniline (B41778) derivatives.
Heck Reaction:
A halide or triflate derivative could also participate in the Heck reaction, coupling with alkenes to form new carbon-carbon double bonds and leading to the synthesis of substituted stilbenes or other vinylated aromatic compounds.
| Coupling Reaction | Required Derivative of this compound | Coupling Partner | Resulting Linkage |
| Suzuki-Miyaura | Boronic acid/ester or Halide/triflate | Aryl/vinyl halide/triflate or Aryl/vinyl boronic acid | C-C (aryl-aryl or aryl-vinyl) |
| Sonogashira | Halide/triflate | Terminal alkyne | C-C (aryl-alkynyl) |
| Buchwald-Hartwig | Halide/triflate | Amine | C-N (aryl-amino) |
| Heck | Halide/triflate | Alkene | C-C (aryl-vinyl) |
Supramolecular Interactions and Self-Assembly Potential of this compound Scaffolds
The molecular structure of this compound and its derivatives contains several features that could facilitate supramolecular interactions and drive self-assembly processes. These non-covalent interactions are crucial in crystal engineering, materials science, and molecular recognition.
Hydrogen Bonding:
The primary alcohol functional group is a classic hydrogen bond donor and acceptor. In the solid state, it is highly likely that molecules of this compound would form hydrogen-bonded networks. The methoxy groups can also act as hydrogen bond acceptors.
Halogen Bonding:
The fluorine atom, while being the least polarizable of the halogens, can participate in halogen bonding, particularly when attached to an electron-deficient aromatic ring. The electron-donating methoxy groups may diminish the σ-hole on the fluorine, but interactions with strong Lewis bases are still conceivable.
π-Stacking Interactions:
The combination of these interactions could lead to the formation of well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The precise nature of the self-assembly would be highly dependent on the specific derivatives and the crystallization or assembly conditions.
Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 2,6 Dimethoxyphenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the primary tool for the detailed structural analysis of (3-Fluoro-2,6-dimethoxyphenyl)methanol in solution, offering precise insights into the electronic environment of each nucleus.
The one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a complete assignment of the atoms within the molecular structure.
¹H NMR: The proton spectrum is expected to show distinct signals for the alcohol, methoxy (B1213986), and aromatic protons. The benzylic methylene (B1212753) protons (CH₂OH) would typically appear as a singlet around 4.7 ppm, although this signal can couple to the hydroxyl proton under certain conditions (e.g., in DMSO-d₆ solvent), appearing as a doublet. The hydroxyl proton itself gives rise to a broad singlet whose chemical shift is concentration and solvent-dependent. The two methoxy groups (-OCH₃), being in similar chemical environments, are expected to produce a single sharp singlet integrating to six protons. The aromatic region should contain two signals for the H-4 and H-5 protons. Due to coupling to each other and to the fluorine at position 3, these would appear as complex multiplets, likely a triplet for H-5 and a doublet of doublets for H-4.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon backbone. Characteristic signals include the benzylic carbon (CH₂OH) around 55-60 ppm and the methoxy carbons near 56 ppm. The six aromatic carbons will have distinct chemical shifts, with their signals split into doublets due to coupling with the fluorine atom. The largest coupling constant (¹JCF) is observed for the carbon directly attached to fluorine (C-3), while smaller two-bond (²JCF) and three-bond (³JCF) couplings are seen for C-2, C-4, and C-5.
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The multiplicity of this signal will be a multiplet, primarily a doublet of triplets, arising from coupling to the ortho (H-4) and meta (H-5) aromatic protons.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound in CDCl₃ Note: Chemical shifts (δ) are predicted based on analogous structures and general substituent effects. Coupling constants (J) are typical values.
| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₂OH | ¹H | ~4.7 | s | - |
| OH | ¹H | variable | br s | - |
| OCH₃ | ¹H | ~3.9 | s | - |
| Ar-H4 | ¹H | ~7.1 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 |
| Ar-H5 | ¹H | ~6.8 | t | ³JHH ≈ 8-9, ³JHF ≈ 8-9 |
| CH₂OH | ¹³C | ~56 | - | - |
| OCH₃ | ¹³C | ~56.5 | - | - |
| Ar-C1 | ¹³C | ~118 | d | ³JCF ≈ 4-5 |
| Ar-C2 | ¹³C | ~158 | d | ²JCF ≈ 15-20 |
| Ar-C3 | ¹³C | ~155 | d | ¹JCF ≈ 240-250 |
| Ar-C4 | ¹³C | ~125 | d | ²JCF ≈ 3-4 |
| Ar-C5 | ¹³C | ~112 | d | ³JCF ≈ 1-2 |
| Ar-C6 | ¹³C | ~158 | d | ²JCF ≈ 15-20 |
| Ar-F | ¹⁹F | ~ -120 to -130 | dt | ³JFH ≈ 8-9, ⁴JFH ≈ 5-6 |
Two-dimensional NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure. github.ioyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. sdsu.edu A key correlation would be observed between the aromatic protons H-4 and H-5, confirming their adjacent positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov This would definitively link the proton signals for the CH₂OH, OCH₃, H-4, and H-5 groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments. scribd.com Expected key correlations include:
The methoxy protons (~3.9 ppm) to the C-2 and C-6 carbons.
The benzylic CH₂ protons (~4.7 ppm) to the aromatic carbons C-1, C-2, and C-6.
The aromatic proton H-4 to carbons C-2, C-3, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insight into the molecule's preferred conformation. Through-space correlations would be expected between the benzylic CH₂ protons and the protons of the adjacent methoxy groups, indicating steric hindrance and providing information about the rotational conformation around the C1-Cα bond.
The conformation of the molecule, particularly the orientation of the hydroxymethyl group, can be investigated by studying how the NMR spectrum changes with solvent and temperature.
Solvent Effects: The chemical shift of the hydroxyl proton is highly sensitive to the solvent environment due to hydrogen bonding. tandfonline.comcdnsciencepub.com In aprotic solvents like CDCl₃, the shift is typically lower, while in hydrogen-bond accepting solvents like DMSO-d₆, it shifts downfield significantly. Aromatic solvents like benzene-d₆ can induce shifts in nearby protons due to anisotropic effects, providing further conformational clues. cdnsciencepub.com
Temperature-Dependent NMR Studies: Due to the steric hindrance from the two ortho-methoxy groups, rotation around the C(aryl)-CH₂OH bond is expected to be restricted. At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of two distinct signals for the diastereotopic benzylic protons. As the temperature is raised, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single sharp peak. nih.gov Analysis of these changes allows for the calculation of the rotational energy barrier, providing quantitative insight into the molecule's conformational dynamics. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy probe the vibrational modes of the molecule, offering complementary structural information, particularly regarding functional groups and hydrogen bonding.
The IR and Raman spectra exhibit characteristic bands that correspond to the stretching and bending vibrations of the molecule's functional groups.
O-H Stretch: A prominent, broad absorption band in the IR spectrum between 3200-3500 cm⁻¹ is the hallmark of the O-H stretching vibration of the alcohol, with the broadening indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methoxy groups are found in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretches: The benzene ring gives rise to characteristic stretching vibrations, typically appearing as a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ region are due to the C-O stretching of the alcohol and the aryl ether linkages.
C-F Stretch: A strong, characteristic absorption band for the C-F stretch is expected in the 1100-1250 cm⁻¹ region of the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Stretching | O-H (Alcohol) | 3200-3500 | Strong, Broad | Weak |
| Stretching | Aromatic C-H | 3000-3100 | Medium | Strong |
| Stretching | Aliphatic C-H | 2850-3000 | Medium | Medium |
| Stretching | Aromatic C=C | 1450-1600 | Medium-Strong | Strong |
| Stretching | C-O (Ether/Alcohol) | 1000-1300 | Strong | Medium |
| Stretching | C-F | 1100-1250 | Strong | Weak |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is an essential analytical technique for the structural elucidation of organic compounds, providing information on molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. researchgate.net For this compound, HRMS would distinguish its composition, C₉H₁₁FO₃, from other potential isobaric compounds. This technique enables the calculation of higher-order mass defects, which can aid in assessing the structure of different repeating units in more complex molecules. researchgate.net
The expected HRMS data for the protonated molecular ion [M+H]⁺ of this compound is presented below. The high accuracy of the mass measurement, typically to within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula.
| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Typical Mass Error (ppm) |
|---|---|---|---|
| C₉H₁₁FO₃ | [M+H]⁺ | 187.0765 | < 5 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) is a powerful tool for gaining deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. For this compound, the protonated molecule ([M+H]⁺, m/z 187.0765) would be isolated and subjected to collision-induced dissociation (CID).
The resulting fragmentation pattern would likely involve the loss of stable neutral molecules such as water (H₂O) from the benzylic alcohol, formaldehyde (B43269) (CH₂O) or a methyl radical (•CH₃) from the methoxy groups. The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the atoms within the molecule. Published MS/MS methods for other fluorinated compounds demonstrate the utility of defining specific transitions for isomer detection, which would be equally applicable here. nih.govresearchgate.net
| Precursor Ion (m/z) | Plausible Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 187.0765 | H₂O | 169.0659 | 3-Fluoro-2,6-dimethoxybenzyl cation |
| 187.0765 | CH₂O | 157.0659 | Protonated 3-fluoro-2,6-dimethoxybenzaldehyde (B8724090) |
| 169.0659 | •CH₃ | 154.0428 | C₈H₇FO₂⁺ |
| 169.0659 | CH₂O | 139.0428 | C₈H₇FO⁺ |
X-ray Crystallography and Solid-State Structural Characterization
While a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of structurally related compounds allows for a detailed prediction of its solid-state characteristics.
Hydrogen Bonding Networks within the Crystal Lattice
The primary and most influential interaction directing the crystal packing of this compound is expected to be the hydrogen bond originating from the hydroxyl (-OH) group. This group can act as a hydrogen bond donor to an oxygen atom of a methoxy group, the oxygen of another hydroxyl group, or the fluorine atom on an adjacent molecule.
In the crystal structures of similar molecules, molecules are frequently linked by intermolecular N—H⋯O and N—H⋯F hydrogen bonds. nih.gov The hydroxyl group of this compound would similarly engage in O—H···O or O—H···F bonds. These interactions can lead to the formation of well-defined hydrogen-bonded motifs, such as dimers forming R²₂(14) ring patterns or chains extending through the crystal lattice. nih.govresearchgate.net The ability of organic fluorine to act as a hydrogen bond acceptor, though sometimes considered weak, is well-documented and plays a role in directing supramolecular assembly. rsc.orgrsc.org
Chiroptical Spectroscopy (if applicable to chiral derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter at the carbinol carbon through substitution, chiroptical spectroscopy would become an indispensable tool for their stereochemical characterization.
Electronic Circular Dichroism (ECD) spectroscopy, in particular, is the method of choice for assigning the absolute configuration of chiral compounds in solution. nih.gov For a chiral derivative of this compound, the ECD spectrum would exhibit characteristic positive or negative bands corresponding to electronic transitions within the aromatic chromophore. The shape and sign of these bands are exquisitely sensitive to the three-dimensional arrangement of the atoms. nih.gov Achieving a reasonable agreement between experimentally measured ECD spectra and those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT), allows for the unambiguous assignment of the absolute configuration of the chiral molecule. nih.gov
Theoretical and Computational Studies on 3 Fluoro 2,6 Dimethoxyphenyl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-Fluoro-2,6-dimethoxyphenyl)methanol, these studies would provide a deep understanding of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. A typical DFT study on this compound would involve optimizing its geometry to find the most stable arrangement of its atoms in the ground state. From this optimized structure, a wealth of information could be derived, including:
Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Electronic Energies: The total energy of the molecule, which is a measure of its stability.
Dipole Moment: The magnitude and direction of the molecular dipole moment, which influences its interaction with other molecules and external electric fields.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
A hypothetical data table for the ground state properties of this compound, as would be generated from a DFT study, is presented below.
Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Value |
|---|---|
| Total Energy (Hartree) | [Value] |
| HOMO Energy (eV) | [Value] |
| LUMO Energy (eV) | [Value] |
| HOMO-LUMO Gap (eV) | [Value] |
Ab Initio Calculations for Conformational Analysis and Energy Minima
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for detailed conformational analysis. For this compound, the rotation around the C-C bond connecting the phenyl ring and the methanol (B129727) group, as well as the rotations of the methoxy (B1213986) groups, would be of particular interest.
A conformational analysis would involve systematically rotating key dihedral angles and calculating the energy at each step to generate a potential energy surface. This surface would reveal the various stable conformations (energy minima) and the energy barriers (transition states) between them. This information is critical for understanding the molecule's flexibility and how its shape might influence its biological activity or physical properties.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules.
Transition State Analysis and Reaction Energetics
To understand a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate. By mapping out the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.
Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models
Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good qualitative understanding of solvent effects.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding.
Studying the reactions of this compound in different solvents using these models would reveal how the polarity and specific interactions of the solvent can alter the reaction mechanism and rates.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape and its interactions with its environment.
For this compound, an MD simulation in a solvent like water or an organic solvent would provide insights into:
Conformational Flexibility: How the molecule's shape changes over time, including the flexibility of its side chains.
Solvation Structure: How solvent molecules arrange themselves around the solute molecule.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the methanol group and solvent molecules.
This information is crucial for understanding the molecule's behavior in a realistic chemical environment.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic environment of a compound. For this compound, methods such as Density Functional Theory (DFT) are instrumental in calculating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. acs.org These predictions are crucial for interpreting experimental spectra and can aid in the structural elucidation of novel compounds. nih.govnih.gov
The prediction of NMR chemical shifts for organic molecules is commonly achieved through DFT calculations, often enhanced by the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org This approach has become a cornerstone in assigning and understanding complex NMR spectra. nih.gov DFT functionals like B3LYP, in conjunction with appropriate basis sets such as 6-311G(d,p) or cc-pVDZ, are frequently employed to optimize the molecular geometry and compute the NMR isotropic shielding constants. rsc.orgnih.govnih.gov These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). For fluorinated aromatic compounds, specific scaling factors may be applied to improve the accuracy of the predicted ¹⁹F NMR chemical shifts. researchgate.netnih.gov
Computational models can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The calculated values help in assigning specific resonances in experimental spectra to the corresponding nuclei in the molecule. An illustrative table of predicted NMR chemical shifts for this compound, as would be generated by a DFT/GIAO calculation, is presented below.
Interactive Table 1: Predicted NMR Chemical Shifts for this compound Note: These are hypothetical values for illustrative purposes.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (Aromatic CH) | 6.8 - 7.5 |
| ¹H (CH₂OH) | 4.6 |
| ¹H (OCH₃) | 3.9 |
| ¹H (OH) | 2.5 |
| ¹³C (Aromatic C-F) | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |
| ¹³C (Aromatic C-O) | 150 - 155 |
| ¹³C (Aromatic C-C) | 110 - 130 |
| ¹³C (CH₂OH) | 60 - 65 |
| ¹³C (OCH₃) | 55 - 60 |
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated using DFT. nih.gov Following geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies. acs.org These calculated frequencies often require scaling by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net The analysis of these vibrational modes provides a detailed picture of the molecule's dynamic behavior and helps in the assignment of experimental IR and Raman bands. nih.gov Commonly used hybrid GGA functionals like B3LYP have shown excellent performance in predicting vibrational frequencies for aromatic compounds. nih.gov
Interactive Table 2: Predicted Vibrational Frequencies for this compound Note: These are hypothetical values for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3400 - 3500 | O-H stretching (hydroxyl) |
| ν(C-H)aromatic | 3000 - 3100 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 2850 - 3000 | Aliphatic C-H stretching (CH₂, OCH₃) |
| ν(C=C) | 1580 - 1620 | Aromatic C=C stretching |
| ν(C-F) | 1200 - 1250 | C-F stretching |
Structure-Property Relationship Investigations using Computational Approaches
Investigating the relationship between a molecule's structure and its physical, chemical, and biological properties is a fundamental aspect of chemical science. tandfonline.com Computational approaches, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this field. wikipedia.orgnih.gov These models establish a mathematical correlation between the chemical structure and a specific property or activity. wikipedia.org
For this compound, QSPR studies can be employed to predict various physicochemical properties. The process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. mdpi.com These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. DFT calculations are often used to derive quantum-chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). nih.govresearchgate.netmdpi.com
The HOMO and LUMO energies are particularly important as they relate to the molecule's electron-donating and accepting abilities, respectively, influencing its reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.netmdpi.com The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
Once a diverse set of descriptors is calculated, statistical methods like multiple linear regression (MLR) are used to build a QSPR model that links the descriptors to a property of interest. nih.gov Such properties for this compound could include boiling point, solubility, or lipophilicity (logP). tandfonline.com The resulting QSPR equation can then be used to predict the properties of new, structurally similar compounds, thereby accelerating the design and discovery process. wikipedia.org
Interactive Table 3: Key Molecular Descriptors for Structure-Property Relationship Studies Note: These are examples of descriptors that would be calculated.
| Descriptor Type | Example Descriptor | Property Correlation |
|---|---|---|
| Quantum-Chemical | HOMO Energy | Electron donating ability, Reactivity |
| Quantum-Chemical | LUMO Energy | Electron accepting ability, Reactivity |
| Quantum-Chemical | HOMO-LUMO Gap | Chemical stability, Hardness |
| Electrostatic | Dipole Moment | Polarity, Solubility |
| Electrostatic | Molecular Electrostatic Potential (MEP) | Intermolecular interactions, Reactivity sites |
| Constitutional | Molecular Weight | Boiling point, Density |
Applications of 3 Fluoro 2,6 Dimethoxyphenyl Methanol in Advanced Materials and Chemical Technologies
Precursor in the Synthesis of Functional Organic Materials
Detailed research findings on the use of (3-Fluoro-2,6-dimethoxyphenyl)methanol as a precursor for the following materials could not be located:
Ligand Design and Synthesis in Catalysis
Information regarding the application of this compound in ligand design is not present in the available scientific literature.
Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals (Non-Drug Applications)
No information was found detailing the use of this compound as a building block or intermediate for the synthesis of agrochemicals (such as herbicides, pesticides, or fungicides) or other specialty chemicals outside of pharmaceutical applications.
Role in Advanced Chemical Sensing and Recognition Systems
There is no available research to suggest that this compound has been investigated or utilized as a component in the development of chemical sensors, probes, or molecular recognition systems.
Advanced Analytical Methodologies for Detection and Quantification of 3 Fluoro 2,6 Dimethoxyphenyl Methanol
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-IR, LC-NMR)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the detailed analysis of specific compounds within complex mixtures. researchgate.netnih.govsaspublishers.comchemijournal.com For a substituted aromatic compound such as (3-Fluoro-2,6-dimethoxyphenyl)methanol, techniques like Gas Chromatography-Infrared Spectroscopy (GC-IR) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable for unambiguous identification and structural elucidation. iosrjournals.org These methods combine the high-resolution separation capabilities of chromatography with the rich structural information provided by spectroscopic techniques.
Gas Chromatography-Infrared Spectroscopy (GC-IR)
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a robust analytical technique that combines the separation power of gas chromatography with the specific identification capabilities of infrared spectroscopy. As components of a mixture are separated by the GC column, they are passed through a heated flow cell, where their infrared spectrum is recorded in real-time. This provides a unique vibrational "fingerprint" for each eluted compound, allowing for definitive identification. mdpi.com
For the analysis of this compound, GC-IR would be particularly useful for confirming the presence of its key functional groups. After separation from any impurities or other components in a sample, the vapor-phase IR spectrum of the target compound would be obtained. The expected characteristic absorption bands would provide clear evidence for the presence of the hydroxyl (-OH) group, the aromatic ring, the ether linkages, and the carbon-fluorine bond. While the volatility of fluorinated compounds can sometimes pose a challenge in GC analysis, many fluorinated organic molecules are amenable to this technique. researchgate.net
Below is a table summarizing the expected characteristic infrared absorption frequencies for the key functional groups in this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3600-3200 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (in -CH₂OH and -OCH₃) | 3000-2850 | Stretching |
| C=C (aromatic ring) | 1600-1450 | Stretching |
| C-O (ether and alcohol) | 1260-1000 | Stretching |
| C-F (aryl fluoride) | 1250-1100 | Stretching |
This table presents hypothetical data based on established principles of infrared spectroscopy for the functional groups present in this compound.
The combination of the retention time from the gas chromatograph and the specific infrared spectrum provides a high degree of certainty in the identification of this compound. mdpi.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful hyphenated technique that directly couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy. chemijournal.comsemanticscholar.org This technique is especially useful for the analysis of complex mixtures containing unknown impurities, natural products, or synthetic polymers. chemijournal.com As the separated components elute from the LC column, they are transferred to the NMR spectrometer for analysis. This can be done in a continuous-flow mode or, more commonly for detailed structural work, in a stopped-flow mode where the elution is paused to allow for the acquisition of more sensitive and detailed 2D NMR spectra for a specific peak. researchgate.netsemanticscholar.org
For a compound like this compound, LC-NMR would be the definitive technique for complete structural confirmation. The incorporation of a fluorine atom makes ¹⁹F NMR a highly sensitive and informative nucleus to probe, in addition to the standard ¹H and ¹³C NMR experiments. rsc.orgnih.gov The ¹⁹F NMR spectrum would show a single resonance, and its coupling to nearby protons (¹H-¹⁹F coupling) would provide crucial information about the substitution pattern on the aromatic ring. rsc.orgjeolusa.com
The analysis of this compound by LC-NMR would involve the following steps:
LC Separation: An appropriate HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradants.
Peak Trapping: The chromatographic peak corresponding to this compound would be diverted into the NMR flow probe.
NMR Analysis: A suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments like COSY and HSQC, would be performed to unambiguously assign all the proton, carbon, and fluorine signals in the molecule.
The following table outlines the hypothetical ¹H and ¹⁹F NMR data that would be expected for this compound.
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | -CH₂OH | ~4.5 | singlet | - |
| ¹H | Ar-H (position 4) | ~6.8 | triplet | J(H,H) ≈ 8, J(H,F) ≈ 8 |
| ¹H | Ar-H (position 5) | ~7.2 | doublet of doublets | J(H,H) ≈ 8, J(H,F) ≈ 10 |
| ¹H | -OCH₃ (position 2) | ~3.9 | singlet | - |
| ¹H | -OCH₃ (position 6) | ~3.9 | singlet | - |
| ¹⁹F | C-F (position 3) | -110 to -140 | multiplet | J(F,H) ≈ 8-10 |
This table presents hypothetical data based on typical chemical shifts and coupling constants for similar fluorinated aromatic compounds. researchgate.net
The comprehensive data obtained from LC-NMR, combining chromatographic separation with multi-nuclear NMR analysis, provides an unparalleled level of detail for the structural confirmation and purity assessment of this compound. semanticscholar.org
Future Research Directions and Emerging Challenges in 3 Fluoro 2,6 Dimethoxyphenyl Methanol Chemistry
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
Key areas for exploration include:
Catalytic C-H Functionalization: Direct and selective functionalization of a dimethoxy-fluorobenzene precursor at the desired position would represent a highly atom-economical route. Research into transition-metal catalysis or photocatalysis could uncover methods for the direct introduction of the hydroxymethyl group, thereby avoiding the use of pre-functionalized starting materials and reducing the number of synthetic steps.
Biocatalytic Approaches: The use of enzymes, such as engineered oxidases or dehydrogenases, could offer a green and highly selective method for the synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol. Biocatalysis often proceeds under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing the environmental footprint of the synthesis.
Flow Chemistry: Continuous flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Developing a continuous flow synthesis for this compound could lead to a more efficient and reproducible production method, which is particularly important for potential industrial applications.
Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Research into the synthesis of the aromatic core from biomass-derived platform chemicals could provide a truly green pathway to this and other valuable aromatic compounds.
The overarching challenge in this area will be to develop synthetic methods that are not only high-yielding and selective but also adhere to the principles of green chemistry, such as minimizing waste, avoiding hazardous reagents, and being energy-efficient.
Development of Advanced Functional Materials Incorporating the this compound Scaffold
The unique electronic and structural features of this compound make it an attractive building block for the creation of novel functional materials. The presence of a fluorine atom can enhance properties such as thermal stability, oxidative resistance, and hydrophobicity, while the methoxy (B1213986) groups can influence solubility, self-assembly, and electronic characteristics.
Potential avenues for research in materials science include:
High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These could find applications in demanding environments, such as in the aerospace or electronics industries.
Liquid Crystals: The rigid aromatic core combined with the polar substituents suggests that derivatives of this compound could exhibit liquid crystalline behavior. The fluorine atom, in particular, is known to influence the mesophase behavior and dielectric anisotropy of liquid crystals, making this a promising area for the development of new display technologies.
Organic Electronics: The electron-donating and -withdrawing groups on the aromatic ring can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes derivatives of this compound potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Functional Coatings: The unique combination of fluorine and methoxy groups could be exploited to create surfaces with tailored properties, such as hydrophobicity, oleophobicity, and low surface energy. Such coatings could be useful for a variety of applications, from self-cleaning surfaces to anti-fouling coatings.
A significant challenge in this field will be to establish clear structure-property relationships to guide the rational design of new materials. This will require a multidisciplinary approach, combining synthetic chemistry with advanced materials characterization and device fabrication.
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Studies
A fundamental understanding of how the specific arrangement of the fluoro and dimethoxy substituents influences the reactivity of the this compound molecule is crucial for its rational application in synthesis and materials science. An integrated approach combining experimental and computational methods will be essential to elucidate these relationships.
Future research in this area should focus on:
Kinetic and Mechanistic Studies: Detailed experimental studies of various reactions involving the aromatic ring, the hydroxyl group, and the benzylic position will provide quantitative data on the reactivity of the molecule. This could include electrophilic aromatic substitution, nucleophilic substitution at the benzylic position, and oxidation of the alcohol.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of the molecule, predict reaction pathways, and calculate activation energies. This will provide valuable insights into the underlying factors that govern its reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of related compounds with systematic variations in the substitution pattern, it will be possible to develop QSAR models that correlate molecular structure with specific properties or activities. This will be particularly valuable for applications in medicinal chemistry and agrochemistry.
The primary challenge will be to develop computational models that accurately predict the experimental observations. This will require careful benchmarking of theoretical methods against reliable experimental data. The synergistic effect of the ortho- and meta-substituents presents a complex electronic environment that will require sophisticated theoretical treatment.
Applications in Uncharted Areas of Chemical Science and Technology
The unique substitution pattern of this compound opens up possibilities for its application in areas that have not yet been explored for this specific scaffold. Drawing inspiration from the known applications of related fluorinated and methoxylated aromatic compounds, several uncharted territories can be envisioned.
Potential emerging applications include:
Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold could serve as a novel building block for the synthesis of new drug candidates targeting a wide range of diseases.
Agrochemicals: Similar to medicinal chemistry, fluorinated compounds play a significant role in modern agrochemicals. The unique electronic and lipophilic properties imparted by the fluoro and dimethoxy groups could lead to the development of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
Asymmetric Catalysis: Chiral derivatives of this compound could be investigated as ligands for asymmetric catalysis. The steric and electronic properties of the substituents could influence the enantioselectivity of metal-catalyzed reactions.
Chemical Sensing: The aromatic ring could be functionalized with reporter groups to create chemosensors for the detection of specific analytes. The electronic properties of the ring, modulated by the fluoro and dimethoxy groups, could influence the sensitivity and selectivity of the sensor.
The main challenge in exploring these uncharted areas will be the initial synthesis of the parent compound and the development of versatile methods for its further functionalization. This will enable the creation of a diverse library of derivatives for screening in various applications.
Addressing Challenges in Scalable and Cost-Effective Production for Industrial Applications
For this compound to find widespread use in industrial applications, it is imperative to develop a scalable and cost-effective production process. The transition from laboratory-scale synthesis to large-scale manufacturing presents a number of significant challenges.
Key challenges to be addressed include:
Process Safety and Hazard Management: Large-scale chemical processes require a thorough evaluation of potential safety hazards, such as exothermic reactions, the use of hazardous reagents, and the formation of toxic byproducts. A robust process safety management plan will be essential.
Purification and Isolation: The development of efficient and scalable methods for the purification and isolation of the final product is critical. This may involve techniques such as crystallization, distillation, or chromatography, each with its own set of challenges when scaled up.
Waste Management and Environmental Impact: A sustainable industrial process must minimize waste generation and its environmental impact. This includes the development of methods for recycling solvents and reagents, as well as the treatment of any waste streams.
Overcoming these challenges will require a concerted effort from synthetic chemists and chemical engineers. Process optimization, the use of continuous manufacturing technologies, and the implementation of green chemistry principles will be key to developing a commercially viable production route for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Fluoro-2,6-dimethoxyphenyl)methanol, and how do reaction conditions influence yield?
- Methodology :
- Reduction of esters/ketones : Use diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70°C) in tetrahydrofuran (THF) to reduce esters or ketones to the corresponding alcohol. Post-reaction, work-up involves methanol quenching and vacuum drying .
- Mitsunobu reaction : Employ diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃) to convert phenols to benzyl alcohols. Post-reaction, concentrate under reduced pressure and purify via recrystallization (hexane/EtOAc) .
Q. What purification techniques are effective for isolating this compound?
- Chromatography : Use silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 1:1) to separate polar byproducts .
- Recrystallization : Dissolve crude product in methanol or dichloromethane (DCM), then slowly add hexane to induce crystallization .
- Solubility data : The compound is soluble in chloroform, DCM, and DMSO, but avoid aqueous work-ups due to potential hydroxyl group reactivity .
Q. How should researchers handle stability concerns during storage and handling?
- Storage : Store desiccated at -20°C in amber vials to prevent moisture absorption and photodegradation .
- Thermal stability : Avoid rapid heating; analogous dimethoxy-phenyl complexes may decompose explosively at elevated temperatures .
Advanced Research Questions
Q. How does the hydroxymethyl group in this compound influence its reactivity in further functionalization?
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to oxidize the alcohol to a ketone or carboxylic acid.
- Protection : Convert to a silyl ether (e.g., TBSCl/imidazole) or ester (Ac₂O/pyridine) to prevent unwanted side reactions during multi-step syntheses .
- Mitsunobu coupling : React with amines or thiols using DEAD/PPh₃ to form ethers or sulfides .
Q. How can researchers resolve contradictory NMR data for this compound?
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydroxyl protons may appear as broad singlets in DMSO due to hydrogen bonding .
- Impurity analysis : Use HPLC-MS (C18 column, methanol/water gradient) to detect trace impurities. Cross-reference with ¹³C NMR peaks (e.g., δ ~62.8 ppm for CH₂OH) .
Q. What role does the fluorine substituent play in electronic modulation and reactivity?
- Electron-withdrawing effects : Fluorine at position 3 reduces electron density on the aromatic ring, directing electrophilic substitution to positions 4 or 5. Confirm via Hammett analysis or DFT calculations.
- Spectroscopic impact : ¹⁹F NMR (δ ~-110 ppm) and IR (C-F stretch ~1250 cm⁻¹) provide diagnostic data .
Q. How can this compound serve as a precursor in heterocyclic synthesis?
- Isoxazole formation : React with hydroxylamine under acidic conditions to form 3-aryl isoxazoles. Monitor cyclization via LC-MS .
- Cyclopropane derivatives : Use the hydroxymethyl group to anchor transition-metal catalysts (e.g., nickel complexes) for ring-opening or cross-coupling reactions .
Q. What analytical methods are recommended for quantifying trace impurities?
- LC-MS : Use a C18 column with methanol/0.1% formic acid mobile phase. Detect impurities via MRM transitions (e.g., m/z 243.21 → 185.1) .
- GC-MS : Derivatize the hydroxyl group with BSTFA to improve volatility. Compare retention times with commercial standards .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
